3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid
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Overview
Description
3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-benzyloxyphenylboronic acid with 4-chlorobenzoic acid.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 3-(3-Benzyloxyphenyl)-4-chlorobenzyl alcohol.
Substitution: 3-(3-Benzyloxyphenyl)-4-aminobenzoic acid or 3-(3-Benzyloxyphenyl)-4-thiolbenzoic acid.
Scientific Research Applications
3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the chlorobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Benzyloxyphenylboronic acid
- 4-Chlorobenzoic acid
- 3-(Benzyloxy)phenylacetic acid
Comparison:
- 3-Benzyloxyphenylboronic acid: Similar in structure but lacks the chlorobenzoic acid moiety, making it less versatile in certain chemical reactions.
- 4-Chlorobenzoic acid: Contains the chlorobenzoic acid moiety but lacks the benzyloxy group, limiting its binding interactions.
- 3-(Benzyloxy)phenylacetic acid: Similar in structure but has an acetic acid group instead of a benzoic acid group, affecting its reactivity and applications.
Uniqueness: 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both the benzyloxy and chlorobenzoic acid groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-10-9-16(20(22)23)12-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXMQXJMSBBNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692238 |
Source
|
Record name | 3'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-41-7 |
Source
|
Record name | 3'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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